1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiazole ring and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Nucleophilic substitution: to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure: adjustments to optimize reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield sulfoxides or sulfones.
Reduction: might yield alcohols or amines.
Substitution: might yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H14N2OS/c1-7-12-9(6-14-7)10(13)5-8-3-2-4-11-8/h6,8,11H,2-5H2,1H3 |
InChI Key |
FZMXLVIRGPFEKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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